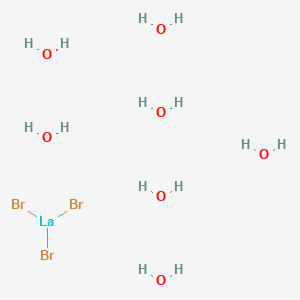
Lanthanum(III) bromide heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum(III) bromide heptahydrate, with the chemical formula LaBr₃·7H₂O, is a highly hygroscopic and water-soluble compound. It is a source of lanthanum, a rare earth element, and is often used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum(III) bromide heptahydrate can be synthesized by reacting lanthanum oxide (La₂O₃) with hydrobromic acid (HBr). The reaction typically occurs under controlled conditions to ensure the formation of the heptahydrate form. The general reaction is as follows: [ \text{La}_2\text{O}_3 + 6\text{HBr} \rightarrow 2\text{LaBr}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving lanthanum carbonate or lanthanum oxide in hydrobromic acid, followed by crystallization and drying processes to obtain the heptahydrate form .
Chemical Reactions Analysis
Types of Reactions: Lanthanum(III) bromide heptahydrate primarily undergoes substitution reactions. It can react with various ligands to form coordination compounds. Additionally, it can participate in hydrolysis reactions due to its high solubility in water.
Common Reagents and Conditions:
Substitution Reactions: this compound reacts with ligands such as phosphates, sulfates, and nitrates under aqueous conditions to form corresponding lanthanum complexes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form lanthanum hydroxide and hydrobromic acid.
Major Products:
Lanthanum Complexes: Formed through substitution reactions with various ligands.
Lanthanum Hydroxide: Formed through hydrolysis in aqueous solutions.
Scientific Research Applications
Lanthanum(III) bromide heptahydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Medicine: Investigated for its potential use in medical imaging and as a component in radiation detectors.
Mechanism of Action
The mechanism of action of lanthanum(III) bromide heptahydrate involves its ability to form complexes with various ligands. In biological systems, it can block calcium channels by binding to the channel sites, thereby inhibiting calcium ion flow. This property is particularly useful in biochemical research to study calcium-dependent processes .
Comparison with Similar Compounds
Lanthanum(III) chloride (LaCl₃): Similar in terms of solubility and hygroscopic nature but differs in its chloride anion.
Lanthanum(III) fluoride (LaF₃): Less soluble in water compared to lanthanum(III) bromide heptahydrate.
Cerium(III) bromide (CeBr₃): Another rare earth bromide with similar properties but contains cerium instead of lanthanum.
Uniqueness: this compound is unique due to its high solubility and hygroscopic nature, making it particularly useful in applications requiring rapid dissolution and reactivity in aqueous solutions. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Properties
IUPAC Name |
tribromolanthanum;heptahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.La.7H2O/h3*1H;;7*1H2/q;;;+3;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKCLDYFQHWEW-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.Br[La](Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H14LaO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

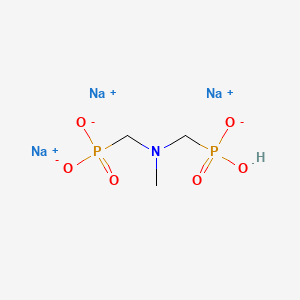

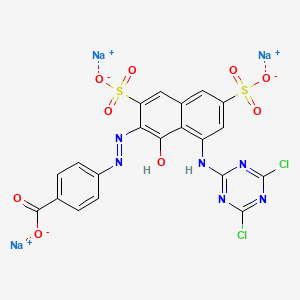
![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)

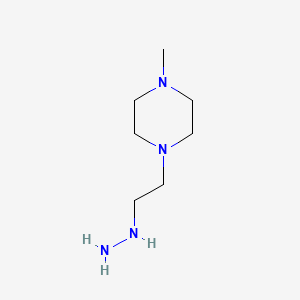
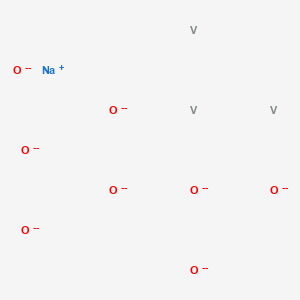
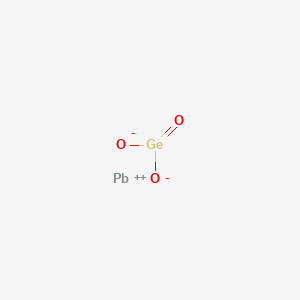
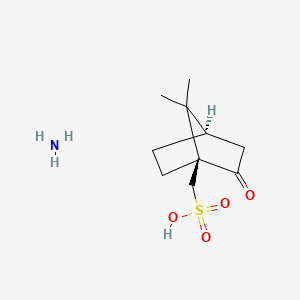
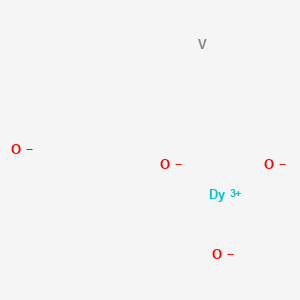
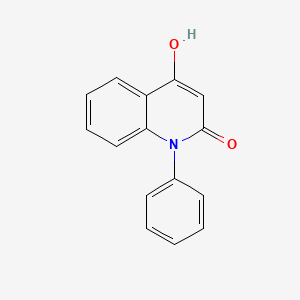
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
